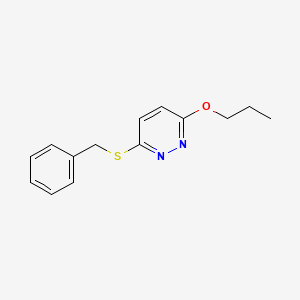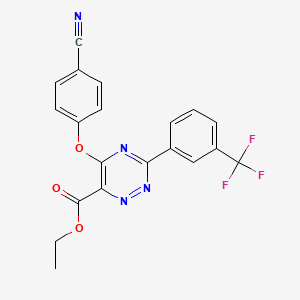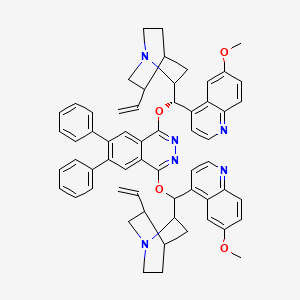
(Dhqd)2-DP-phal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Dhqd)2-DP-phal, also known as dihydroquinidine 1,4-phthalazinediyl diether, is a well-known Cinchona alkaloid-based dimer. It is widely used as a chiral catalyst in asymmetric reactions, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is highly efficient and broadly applicable, making it a valuable tool in synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dhqd)2-DP-phal typically involves the reaction of dihydroquinidine with 1,4-phthalazinediyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
(Dhqd)2-DP-phal undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of osmium tetroxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, especially in the presence of halogenating agents
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium ferricyanide, and potassium carbonate are commonly used reagents.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Substitution: Halogenating agents such as bromine or chlorine are used
Major Products Formed
Oxidation: Vicinal diols are the major products formed during oxidation reactions.
Reduction: Reduced derivatives of the compound.
Substitution: Halogenated derivatives of the compound
科学的研究の応用
(Dhqd)2-DP-phal has numerous applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals
作用機序
The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .
類似化合物との比較
Similar Compounds
Dihydroquinine 1,4-phthalazinediyl diether: Another Cinchona alkaloid-based dimer used in similar asymmetric reactions.
Hydroquinidine 1,4-phthalazinediyl diether: A related compound with similar applications in asymmetric synthesis
Uniqueness
(Dhqd)2-DP-phal is unique due to its high efficiency and broad applicability as a chiral catalyst. Its ability to provide high enantioselectivity in various asymmetric reactions makes it a valuable tool in synthetic organic chemistry .
特性
分子式 |
C60H58N6O4 |
|---|---|
分子量 |
927.1 g/mol |
IUPAC名 |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1 |
InChIキー |
IFFBDGTYRYWVFH-WPLKFCNXSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
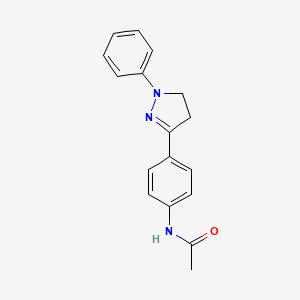
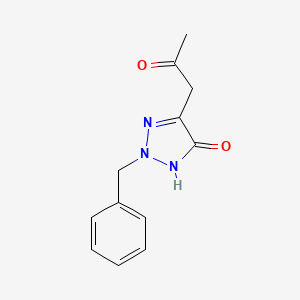

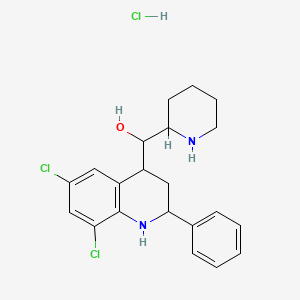
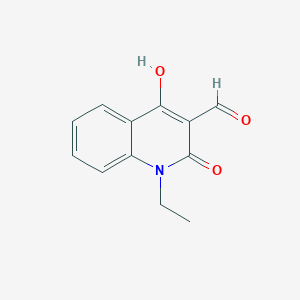

![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
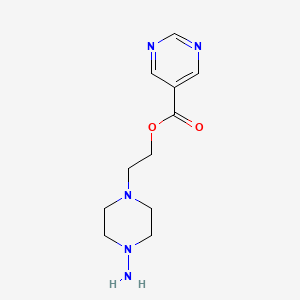
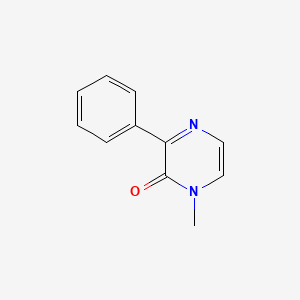
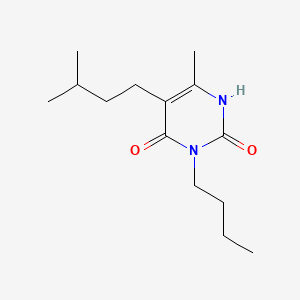
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
